molecular formula C16H10ClN3 B5488622 2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)acrylonitrile

2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)acrylonitrile

Cat. No. B5488622
M. Wt: 279.72 g/mol
InChI Key: CWYYIJJQBGQTJH-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole. It is a common motif in many pharmaceuticals and it’s known for its bioactivity . The chlorophenyl group is a phenyl ring substituted with a chlorine atom, which can influence the reactivity and polarity of the molecule .


Molecular Structure Analysis

The benzimidazole core is a planar five-membered ring fused with a benzene ring. The chlorophenyl group is likely to be in the para position . The exact structure would need to be confirmed with spectroscopic analysis.


Chemical Reactions Analysis

Benzimidazoles are known to participate in a variety of chemical reactions, particularly as a part of coordination compounds . The acrylonitrile group can undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Benzimidazoles are generally solid at room temperature .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which “2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)acrylonitrile” is used. Benzimidazoles are known to bind to biological targets such as enzymes and receptors .

Safety and Hazards

As with any chemical compound, handling “2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)acrylonitrile” would require appropriate safety precautions. It’s important to refer to the Material Safety Data Sheet (MSDS) for the specific compound .

Future Directions

The potential applications and future directions for “2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)acrylonitrile” would depend on its physical and chemical properties, as well as its bioactivity. Benzimidazoles are a focus of research in medicinal chemistry due to their presence in many biologically active compounds .

properties

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3/c17-13-7-5-11(6-8-13)9-12(10-18)16-19-14-3-1-2-4-15(14)20-16/h1-9H,(H,19,20)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWYYIJJQBGQTJH-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)acrylonitrile
Reactant of Route 2
2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)acrylonitrile
Reactant of Route 3
2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)acrylonitrile
Reactant of Route 4
Reactant of Route 4
2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)acrylonitrile
Reactant of Route 5
2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)acrylonitrile
Reactant of Route 6
2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)acrylonitrile

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